molecular formula C16H18N2O2 B6670899 N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrrole-3-carboxamide

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrrole-3-carboxamide

Cat. No.: B6670899
M. Wt: 270.33 g/mol
InChI Key: HCMWVESMYQUCMS-ZFWWWQNUSA-N
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Description

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrrole-3-carboxamide is a complex organic compound featuring a pyrrole ring and an oxolane ring with a phenyl group

Properties

IUPAC Name

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(14-6-8-17-10-14)18-11-13-7-9-20-15(13)12-4-2-1-3-5-12/h1-6,8,10,13,15,17H,7,9,11H2,(H,18,19)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMWVESMYQUCMS-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)C2=CNC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)C2=CNC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrrole-3-carboxamide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Coupling of the Oxolane and Pyrrole Rings: The final step involves coupling the oxolane and pyrrole rings through a nucleophilic substitution reaction, where the oxolane ring’s hydroxyl group is replaced by the pyrrole ring’s carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrrole ring, potentially converting it into a pyrrolidine ring.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrrole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

    N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group at a different position on the pyrrole ring.

    N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrrole-3-carboxylate: An ester derivative of the compound.

Uniqueness: N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrrole-3-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

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